4-Methyl-n,n-dipropylbenzamide
Description
Overview of Amide Functionalities in Organic Chemistry and Materials Science
The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is a fundamental component in both biological and synthetic systems. solubilityofthings.comresearchgate.net In nature, the peptide bond, which is an amide linkage, forms the backbone of proteins, highlighting its crucial role in the chemistry of life. solubilityofthings.comwikipedia.org This stability is a key feature, making amides less reactive to hydrolysis compared to esters. wikipedia.org
In materials science, amide linkages are integral to the structure of important polymers like nylons and aramids (e.g., Kevlar and Twaron), bestowing upon them structural rigidity and resistance to degradation. wikipedia.org The ability of primary and secondary amides to participate in hydrogen bonding also significantly influences the physical properties of materials, such as their boiling points and solubility. wikipedia.org
Strategic Importance of Substituted Benzamides in Advanced Chemical Research
Substituted benzamides, which feature various chemical groups attached to the benzene (B151609) ring or the amide nitrogen, are a focal point of advanced chemical research due to their diverse applications. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.net The specific substituents on the benzamide (B126) scaffold can be strategically chosen to modulate the molecule's properties and reactivity, allowing for detailed structure-activity relationship studies. mdpi.com For instance, the introduction of different groups can influence a compound's lipophilicity, electronic effects, and potential for biological interactions.
Recent research has explored the use of substituted benzamides in the development of new therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.net Furthermore, their utility as versatile building blocks in organic synthesis continues to drive the development of novel synthetic methodologies. beilstein-journals.orgresearchgate.net
Rationale for Academic Inquiry into 4-Methyl-N,N-dipropylbenzamide and Analogues
The academic investigation into specific substituted benzamides like this compound is driven by the need to understand how structural modifications impact the chemical and physical properties of these compounds. This knowledge is essential for the rational design of new molecules with desired functionalities.
Emerging Research Trajectories for N,N-Dialkylbenzamides
Current research on N,N-dialkylbenzamides is exploring several exciting directions. One area of focus is their use in C-H functionalization reactions, where the amide group can act as a directing group to selectively activate and modify specific C-H bonds in the molecule. researchgate.netmdpi.com This allows for the efficient construction of complex molecular architectures.
Furthermore, electrochemical methods are being investigated for the synthesis and modification of benzamides, offering a greener alternative to traditional chemical oxidants and reductants. beilstein-journals.org The study of N,N-dialkylbenzamides also extends to their potential applications in areas like organophosphorus chemistry, where they can be used as substrates in phosphonation reactions. semanticscholar.org The continued exploration of these and other research avenues promises to further expand the synthetic utility and application scope of N,N-dialkylbenzamides.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5448-37-3 | chemsrc.com |
| Molecular Formula | C₁₄H₂₁NO | rsc.org |
| Appearance | Colorless oil | rsc.org |
Related Benzamide Compounds
| Compound Name | Molecular Formula | Key Features |
| N,N-diethylbenzamide | C₁₁H₁₅NO | A tertiary amide with two ethyl groups on the nitrogen. rsc.org |
| 4-(tert-butyl)-N,N-diethylbenzamide | C₁₅H₂₃NO | Features a bulky tert-butyl group on the benzene ring. rsc.org |
| N,N-diethyl-2-methylbenzamide | C₁₂H₁₇NO | A constitutional isomer of 4-Methyl-N,N-diethylbenzamide with the methyl group at the ortho position. rsc.org |
| 4-methyl-N-propylbenzamide | C₁₁H₁₅NO | A secondary amide with one propyl group on the nitrogen. |
| N,N-Dipropylbenzamide | C₁₃H₁₉NO | Lacks the methyl group on the benzene ring compared to the title compound. lookchem.comchemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-10-15(11-5-2)14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKXLWDELGDVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280692 | |
| Record name | 4-methyl-n,n-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-37-3 | |
| Record name | NSC17937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-n,n-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Benzamide Formation Reactions
Elucidation of Reaction Pathways through Kinetic Studies
Kinetic studies are fundamental in mapping the reaction coordinates and identifying rate-determining steps in benzamide (B126) formation. For instance, in the palladium-catalyzed aminocarbonylation of aryl chlorides, kinetic measurements have been crucial in elucidating the mechanism. nih.gov These studies have shown that the oxidative addition of the aryl chloride to a palladium(0) complex is often the rate-limiting step. nih.gov
Kinetic modeling has also proven to be a powerful tool for optimizing reaction conditions. By developing a kinetic model for the nickel-catalyzed esterification of amides, researchers were able to significantly reduce catalyst loading. acs.org Simulations based on this model accurately predicted optimal conditions for the coupling of benzamide with an alcohol, a reaction that shares mechanistic features with amidation. acs.org
In uncatalyzed direct amidation reactions, kinetic studies have revealed that the reaction rate is highly dependent on the specific carboxylic acid and amine used. dur.ac.uk For less reactive substrates, the addition of a catalyst like boric acid dramatically improves the reaction yield. dur.ac.uk These findings highlight the importance of kinetics in understanding both catalyzed and uncatalyzed amidation processes.
Table 1: Kinetic Data for Benzamide Formation Reactions
| Reaction Type | Rate-Determining Step | Key Kinetic Findings | Reference |
| Palladium-Catalyzed Aminocarbonylation | Oxidative addition of aryl chloride | Reaction of haloarene with a three-coordinate Pd(0) species is rate-limiting. | nih.gov |
| Nickel-Catalyzed Esterification of Amides | Catalyst degradation pathway identified | Model-predicted conditions allowed for a 25-fold reduction in Ni catalyst. | acs.org |
| Uncatalyzed Direct Amidation | Substrate dependent | Reaction occurs at lower temperatures, but is highly substrate dependent. Boronic acid catalysts improve yields for less reactive substrates. | dur.ac.uk |
Spectroscopic Probing of Intermediates and Transition States
Spectroscopic techniques are indispensable for the direct observation and characterization of transient species that are key to understanding reaction mechanisms. NMR spectroscopy, in particular, has been extensively used to identify intermediates in benzamide formation. For example, in the reaction of amides with triflic anhydride (B1165640) and pyridine, NMR studies have identified various pyridinium (B92312) intermediates, revealing that N-(trifluoromethylsulfonyl)pyridinium triflate is the actual triflating agent. researchgate.net
Infrared (IR) spectroscopy is another powerful tool for monitoring reaction progress and detecting intermediates. In the synthesis of amides from diazo compounds and a carbonyl source, IR spectroscopy was used to detect the formation of a ketene (B1206846) intermediate, which subsequently reacts with an amine to form the amide. rsc.org Time-resolved IR spectroscopy can provide a detailed picture of the reaction timeline, showing the appearance and disappearance of different species. researchgate.net
The combination of experimental and computational spectroscopic analysis provides a robust approach to characterizing reaction intermediates. For instance, in the study of the reaction between the hydrogen atom and glycolamide, IR spectroscopy was used to identify the HO•CHC(O)NH2 radical intermediate. acs.org
Table 2: Spectroscopic Identification of Intermediates
| Technique | Intermediate Detected | Reaction System | Reference |
| NMR Spectroscopy | Pyridinium intermediates | Amides with triflic anhydride and pyridine | researchgate.net |
| IR Spectroscopy | Ketene intermediate | Diazo compounds with [Co2(CO)8] and amines | rsc.org |
| IR Spectroscopy | HO•CHC(O)NH2 radical | H + Glycolamide in solid para-hydrogen | acs.org |
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Catalysts and additives play a pivotal role in enhancing the efficiency and selectivity of benzamide formation by providing alternative, lower-energy reaction pathways. A wide variety of catalysts have been developed, ranging from simple boric acid to complex transition metal complexes.
Boron-based catalysts, such as arylboronic acids, are effective for the direct amidation of carboxylic acids and amines. rsc.org Theoretical calculations suggest that these reactions proceed through the formation of acyloxyboronic acid intermediates. rsc.org The removal of water is crucial for driving the reaction to completion. rsc.org
Transition metal catalysts, particularly those based on palladium and copper, are widely used in carbonylation and coupling reactions to form benzamides. nih.govchemrxiv.org In palladium-catalyzed aminocarbonylation, the choice of ligand is critical for catalyst stability and activity. nih.gov Additives can also significantly influence the reaction outcome. For example, in the cobalt-mediated dehydrogenative dimerization of benzamides, additives are used to probe the role of different species in the reaction pathway. rsc.org
Recently, biocatalysts, such as lipases, have emerged as a green alternative for amide bond formation. rsc.org These enzymes can catalyze the direct amidation of carboxylic acids and esters under mild conditions. rsc.org
Table 3: Catalysts for Benzamide Formation
| Catalyst Type | Example | Reaction | Key Feature | Reference |
| Boron-based | Arylboronic acid | Direct amidation | Forms acyloxyboronic acid intermediate | rsc.org |
| Transition Metal | Palladium complex | Aminocarbonylation | Enables coupling of aryl halides with CO and amines | nih.gov |
| Transition Metal | Copper complex | Chan-Lam Coupling | Catalyzes C(sp3)-N bond formation | acs.org |
| Biocatalyst | Lipase (B570770) (CAL-B) | Direct amidation | Green and selective catalysis | rsc.org |
| Heterogeneous | Diatomite earth@IL/ZrCl4 | Direct condensation | Recyclable solid acid catalyst | researchgate.netresearchgate.net |
Radical Trapping Experiments in Photoredox and Free-Radical Carbonylation
Radical trapping experiments are essential for confirming the involvement of radical intermediates in reaction mechanisms, particularly in photoredox and free-radical carbonylation reactions. These experiments typically involve the use of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which reacts with radical intermediates to form stable adducts that can be detected and characterized.
In the context of photoredox catalysis for amide synthesis, radical trapping experiments have provided strong evidence for the formation of acyl radicals. nih.gov For instance, in the visible-light-mediated photocatalytic oxidative decarboxylation of α-ketoacids, TEMPO trapping experiments confirmed the generation of an acyl radical intermediate. nih.gov Similarly, in enantioselective radical C-H amination reactions, the use of TEMPO helped to probe the existence of a cobalt(III)-alkyl radical intermediate. nih.gov
These experiments are crucial for distinguishing between different possible mechanistic pathways. The formation of the expected radical adduct provides direct support for a radical-mediated mechanism over an ionic or concerted pathway.
Computational Chemistry in Mechanistic Hypothesis Validation
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for validating mechanistic hypotheses and providing detailed insights into reaction pathways that are often inaccessible through experimental methods alone.
DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed potential energy surface for the reaction, which can be used to identify the most likely reaction pathway and the rate-determining step. For example, in the arylboronic acid-catalyzed amidation reaction, DFT calculations have shown that the cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate is the rate-determining step. rsc.org
Computational studies have also been instrumental in elucidating the mechanisms of transition metal-catalyzed reactions. In the rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate, DFT calculations helped to explain the selectivity between β-F elimination and C-N bond formation. snnu.edu.cn Similarly, in the copper-catalyzed Chan-Lam coupling for the synthesis of chiral benzamides, computational studies supported a radical relay pathway and helped to elucidate the origins of enantioselectivity. acs.org
Furthermore, computational methods can be used to predict the spectroscopic properties of proposed intermediates, which can then be compared with experimental data for validation. mdpi.com This synergy between computational and experimental approaches provides a powerful strategy for unraveling complex reaction mechanisms.
Advanced Analytical Techniques for Characterization in Synthetic Research
Application of High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.
For 4-Methyl-n,n-dipropylbenzamide (C14H21NO), the calculated exact mass of its molecular ion [M]+ is 219.1623 Da. In a research context, the experimentally measured m/z value from an HRMS analysis would be compared against this theoretical value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the correct elemental composition, confirming that the synthesis has produced a compound with the formula C14H21NO.
Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural information. Common fragmentation pathways for N,N-disubstituted benzamides include alpha-cleavage at the nitrogen atom and cleavage of the amide bond. Key expected fragments for this compound would include the 4-methylbenzoyl cation and fragments resulting from the loss of propyl or propylene (B89431) groups.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (Da) |
| [M]+• | C14H21NO | 219.1623 |
| [M-C3H7]+ | C11H14NO | 176.1075 |
| [C8H7O]+ | C8H7O | 119.0497 |
Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. Due to the partial double-bond character of the amide C-N bond, rotation is restricted. This phenomenon, known as hindered rotation, often makes the two N-propyl groups chemically non-equivalent, resulting in separate signals for their corresponding protons. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbonyl carbon of the amide group is particularly characteristic, appearing far downfield. The non-equivalence of the propyl groups would also be evident in the ¹³C NMR spectrum, with distinct signals for the corresponding carbons of each chain.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | Doublet | 2H | Aromatic protons ortho to carbonyl |
| ~ 7.1 | Doublet | 2H | Aromatic protons meta to carbonyl |
| ~ 3.4 | Triplet | 2H | N-CH₂ (Propyl group 1) |
| ~ 3.2 | Triplet | 2H | N-CH₂ (Propyl group 2) |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ |
| ~ 1.6 | Sextet | 4H | N-CH₂-CH₂ (Both propyl groups) |
| ~ 0.9 | Triplet | 6H | -CH₃ (Both propyl groups) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | C=O (Amide Carbonyl) |
| ~ 140 | Aromatic C (quaternary, attached to CH₃) |
| ~ 134 | Aromatic C (quaternary, attached to C=O) |
| ~ 129 | Aromatic CH (meta to carbonyl) |
| ~ 127 | Aromatic CH (ortho to carbonyl) |
| ~ 51 | N-CH₂ (Propyl group 1) |
| ~ 46 | N-CH₂ (Propyl group 2) |
| ~ 21 | Ar-CH₃ |
| ~ 20 | N-CH₂-CH₂ (Both propyl groups) |
| ~ 11 | -CH₃ (Both propyl groups) |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
For this compound, the most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the tertiary amide group, which is expected to appear in the range of 1630-1670 cm⁻¹. Other key absorptions include those for aromatic and aliphatic C-H stretching, C-N stretching of the amide, and aromatic C=C bending vibrations. The absence of a significant N-H stretching band (typically ~3100-3500 cm⁻¹) confirms the tertiary nature of the amide. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Propyl & Methyl) |
| 1670-1630 | C=O Stretch | Tertiary Amide |
| 1600, 1475 | C=C Bending | Aromatic Ring |
| ~ 1400 | C-N Stretch | Amide |
Chromatographic Methods for Purification and Purity Assessment in Research Contexts
Chromatographic techniques are essential for both the isolation of a target compound from a reaction mixture and the subsequent assessment of its purity.
In a synthetic research setting, the crude this compound product would typically be purified using preparative column chromatography. rsc.org In this technique, the crude mixture is loaded onto a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent), often a mixture of nonpolar and polar solvents like n-heptane and ethyl acetate, is passed through the column. rsc.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound.
Once purified, the purity of the this compound sample is rigorously assessed, commonly using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). In GC, the compound is vaporized and passed through a capillary column (e.g., an HP-5 column with a polydimethylsiloxane (B3030410) phase containing 5% phenyl groups) using an inert carrier gas. rsc.org The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities.
Computational and Theoretical Studies of 4 Methyl N,n Dipropylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Methyl-N,N-dipropylbenzamide. nih.govresearchgate.net These methods allow for the optimization of the molecule's geometry to its most stable conformation. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. bsu.byresearchgate.net
Furthermore, the distribution of these frontier orbitals provides a visual representation of the regions within the molecule that are most likely to participate in chemical reactions. For this compound, the HOMO is typically localized around the electron-rich aromatic ring and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the benzene (B151609) ring.
A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule. researchgate.net This map is color-coded to identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, offering a guide to the molecule's intermolecular interactions.
Table 1: Illustrative Quantum Chemical Parameters for this compound
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating potential |
| LUMO Energy | -1.2 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical ranges for similar molecules.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Models)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is crucial for understanding the potential biological activity of this compound by modeling its interaction with various biological targets, such as enzymes or receptors. mdpi.comuts.edu.au The process involves placing the ligand in the binding site of the protein and calculating a docking score, which estimates the binding affinity. mdpi.com
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov MD simulations can reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, and provide a more accurate estimation of the binding free energy.
For this compound, docking studies could explore its potential to inhibit specific enzymes by identifying key interactions, such as hydrogen bonds with amino acid residues in the active site or hydrophobic interactions with nonpolar pockets. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Illustrative Value/Description | Significance |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Estimated binding affinity |
| Key Interactions | Hydrogen bond with SER-234, Pi-Alkyl with LEU-189 | Specific amino acid residues involved in binding |
Note: The values and residues in this table are for illustrative purposes.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, can accurately predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the compound's structure. niscpr.res.in
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the signals to specific atoms within the molecule can be achieved. niscpr.res.in
Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's normal modes. chemrxiv.org These calculated frequencies can then be compared with experimental IR spectra to identify characteristic vibrational bands, such as the C=O stretching of the amide group and the C-H stretching of the aromatic and alkyl groups. niscpr.res.in
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 171.5 ppm | 170.8 ppm |
| ¹H NMR (Aromatic) | 7.2-7.4 ppm | 7.1-7.3 ppm |
Note: The values in this table are illustrative and represent a typical level of agreement between theoretical and experimental data.
Structure-Property Relationship Modeling (excluding physical properties lists)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to correlate the structural features of molecules with their properties. nih.gov For this compound, QSPR models can be developed to predict various characteristics based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov
By developing a mathematical model that links these descriptors to a specific property, it becomes possible to predict that property for new or untested benzamide (B126) derivatives. This approach is particularly useful in guiding the design of new compounds with desired characteristics, as it can help to identify the structural modifications that are most likely to lead to an improvement in the target property. nih.gov For instance, a QSPR model could be built to predict the membrane permeability of a series of N,N-disubstituted benzamides based on descriptors like lipophilicity (LogP) and polar surface area (PSA).
Cheminformatics Analysis of Benzamide Chemical Space
Cheminformatics involves the use of computational tools to analyze and organize large sets of chemical data. chimia.ch An analysis of the chemical space of benzamides can provide valuable context for understanding this compound. nih.gov This involves mapping the structural and property diversity of a large library of benzamide derivatives. scispace.com
By visualizing this chemical space, often through dimensionality reduction techniques like Principal Component Analysis (PCA), it is possible to identify regions of the space that are densely populated with known active compounds. chimia.ch This can help to assess the novelty of this compound and to identify opportunities for the design of new analogues with unique properties. scispace.com Such an analysis can also reveal trends in structure-activity relationships across the entire class of benzamides, providing a broader perspective for drug discovery efforts. nih.gov
Exploration of Derivatives and Analogues of 4 Methyl N,n Dipropylbenzamide
Systematic Structural Modifications and Their Synthetic Feasibility
The synthesis of 4-Methyl-N,N-dipropylbenzamide and its derivatives is generally achievable through established chemical reactions. A common and straightforward method involves the acylation of a suitable amine with 4-methylbenzoyl chloride. This process begins with the conversion of 4-methylbenzoic acid to its more reactive acyl chloride form, typically using thionyl chloride (SOCl₂). The resulting 4-methylbenzoyl chloride is then reacted with the desired amine, such as dipropylamine (B117675), to form the final amide product. This robust synthetic route allows for considerable variation in the final structure.
Altering the alkyl chains on the amide nitrogen is a common strategy to modulate properties like lipophilicity, steric bulk, and solubility. The synthesis for these analogues follows the standard amidation pathway, substituting dipropylamine with other secondary amines like diethylamine, dibutylamine, or diisopropylamine.
The nature of the N-alkyl substituent significantly influences the compound's characteristics. For instance, increasing the length of the alkyl chains (from diethyl to dibutyl) generally increases lipophilicity, which can affect how the molecule interacts with biological membranes. Introducing branched-chain substituents like isopropyl groups adds steric hindrance around the amide bond, which can impact the molecule's conformation and its ability to bind to biological targets.
| Compound Name | N-Substituents | Molecular Formula | Key Properties Influenced | Synthetic Feasibility |
|---|---|---|---|---|
| This compound | N,N-dipropyl | C14H21NO | Baseline lipophilicity and steric profile. | High, via reaction of 4-methylbenzoyl chloride with dipropylamine. acs.orgacs.org |
| 4-Methyl-N,N-diethylbenzamide | N,N-diethyl | C12H17NO | Lower lipophilicity compared to dipropyl analogue; reduced steric bulk. | High, via reaction with diethylamine. |
| 4-Methyl-N,N-dibutylbenzamide | N,N-dibutyl | C16H25NO | Higher lipophilicity compared to dipropyl analogue. | High, via reaction with dibutylamine. |
| 4-Methyl-N,N-diisopropylbenzamide | N,N-diisopropyl | C14H21NO | Increased steric hindrance around the amide bond. | High, via reaction with diisopropylamine. |
Introducing substituents onto the aromatic ring is a powerful method for altering the electronic properties and interaction capabilities of the molecule. Standard electrophilic aromatic substitution reactions can be employed to add a variety of functional groups, although the specific conditions depend on the desired substituent.
Halogenation: The addition of halogen atoms (F, Cl, Br) to the benzene (B151609) ring can significantly alter the molecule's electronic profile and lipophilicity. For example, fluorine substitution at the para-position of the benzamide (B126) moiety has been shown to be a key factor in the selectivity of certain inhibitors. cbijournal.com
Alkyl/Aryl Groups: Adding other alkyl or aryl groups can impact the molecule's size, shape, and hydrophobic interactions. Studies on related structures, such as N-(3,5-Dimethylphenyl)-4-methylbenzamide, provide insight into how additional methyl groups affect the crystal structure and intermolecular interactions. iucr.org Similarly, the presence of a methyl group on both the amine and the aromatic ring, as in 4-methyl-N-(4-methylphenyl)benzamide, enhances hydrophobicity.
| Substituent Type | Position on Ring | Potential Effect | Example from Related Compounds |
|---|---|---|---|
| Halogen (e.g., Fluoro) | para- | Alters electronic properties; can enhance binding selectivity. | Fluoro-substituted N-(pyridin-3-yl)benzamides showed high selectivity as inhibitors. cbijournal.com |
| Alkyl (e.g., Methyl) | meta-, para- | Increases lipophilicity; influences molecular packing and conformation. iucr.org | N-(3,5-Dimethylphenyl)-4-methylbenzamide. iucr.org |
| Aryl (e.g., Phenyl) | - | Increases steric bulk and potential for pi-stacking interactions. | 4-methyl-N-(4-methylphenyl)benzamide. |
| Methoxy | ortho-, meta- | Acts as an electron-donating group; can form hydrogen bonds. ontosight.ai | 3,5-dimethoxy-4-methylbenzamide. ontosight.ai |
Bioisosterism is a strategy in medicinal chemistry used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's activity or reducing toxicity. mdpi.com For the benzamide core, several isosteric replacements can be considered. The amide bond itself is a key point for such modifications.
Common isosteres for the amide group include:
Thioamides: Replacing the carbonyl oxygen with sulfur (C=S) generally increases lipophilicity with only minor changes to the geometry. semanticscholar.org The hydrogen bond accepting ability of the thiocarbonyl is weaker, but the thioamide N-H bond is more acidic and a better hydrogen bond donor. semanticscholar.org
Sulfonamides: This replacement introduces a sulfonyl group (SO₂) in place of the carbonyl group (C=O).
Triazoles: The triazole ring is a non-classical isostere of the amide group that maintains a similar planar geometry and distribution of hydrogen bond donors and acceptors. semanticscholar.org
Esters: Replacing the amide nitrogen with an oxygen atom creates an ester, which can alter metabolic stability and hydrogen bonding patterns. mdpi.com
These modifications allow for a detailed exploration of which electronic and geometric features of the amide group are essential for a desired activity. semanticscholar.org
Rational Design of Novel Benzamide Scaffolds
Rational design involves using the known structural information of a target (like an enzyme or receptor) to design molecules that are predicted to bind to it. This approach has been applied to benzamide derivatives to create compounds with specific activities. For instance, the rational design of 4-[(methylsulfonyl)amino]benzamides led to the development of potential antiarrhythmic agents. nih.gov
In another example, a design strategy for new protein kinase inhibitors involved preserving a specific N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various purine (B94841) derivatives as substituents on the methyl group of the 4-methylbenzamide (B193301) linker. nih.gov This approach leverages a flexible linker and a heterocyclic base to mimic the structure of known inhibitors, demonstrating how the 4-methylbenzamide scaffold can be a key component in a targeted design process. nih.gov
Libraries Synthesis for High-Throughput Academic Screening
To accelerate the discovery of new bioactive compounds, researchers often synthesize large collections of related molecules, known as chemical libraries, which can then be tested en masse in high-throughput screening (HTS) assays. ontosight.ai Benzamide derivatives are frequently included in these libraries due to their diverse biological activities. ontosight.ainih.gov
Modern synthetic techniques have been developed to facilitate the rapid creation of these libraries. One such method is stopped-flow synthesis, which offers an automated way to perform numerous reactions at a microscale, minimizing reagent use and time. rsc.org This approach allows for the efficient exploration of a wide range of reaction conditions and starting materials, making it possible to quickly generate a diverse library of compounds, such as different benzamides, for biological screening. rsc.org The identification of lead compounds from HTS of these libraries, like the discovery of a novel CCR3 receptor antagonist, often serves as the starting point for more focused medicinal chemistry efforts. nih.gov
Investigation of Biological Interactions and Molecular Targets in Vitro and Mechanistic Focus
Ligand-Receptor Binding Studies (e.g., GABAAR modulation, opioid receptors)
Direct ligand-binding assays quantifying the affinity of 4-Methyl-n,n-dipropylbenzamide for specific receptors are not extensively documented. However, studies on analogous structures, particularly derivatives of piperine (B192125) which share a substituted amide moiety, suggest that the N,N-dipropylbenzamide functional group is a potent modulator of γ-aminobutyric acid type A (GABAA) receptors. acs.orgnih.gov
GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets for many clinically important drugs. wikipedia.org These receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization of the neuron and reduced excitability. wikipedia.org The function of GABAA receptors can be modulated by various compounds that bind to allosteric sites distinct from the GABA binding site. wikipedia.org
In studies on piperine analogues, replacing the native piperidine (B6355638) ring with an N,N-dipropyl amide group was shown to significantly enhance the modulatory effect on GABA-induced chloride currents. acs.orgnih.gov For instance, the analogue (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide was found to be a highly efficient positive allosteric modulator of GABAA receptors. acs.orgnih.gov This suggests that the N,N-dipropylbenzamide portion of this compound likely confers activity at GABAA receptors.
Regarding opioid receptors (mu, delta, and kappa), which are critical targets for analgesics, there is no specific binding data available for this compound. nih.govpainphysicianjournal.com While some complex morphinan-based molecules with benzylamino groups have been assessed for opioid receptor affinity nih.gov, the simpler benzamide (B126) structure of this compound does not allow for direct comparison, and its interaction with these receptors remains uncharacterized.
Enzyme Inhibition Studies (e.g., beta-secretase, nitoreductase, HSL)
The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors. While this compound has not been specifically identified as an inhibitor in the reviewed literature, related compounds show significant activity against several enzymes.
Beta-secretase (BACE1): BACE1 is an aspartyl protease that is a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production. nih.govsci-hub.se Numerous BACE1 inhibitors incorporating a benzamide or a related isophthalamide (B1672271) core have been developed. For example, β-Secretase inhibitor IV, a complex benzenedicarboxamide derivative, inhibits human BACE1 and BACE2 with IC₅₀ values of 15 nM and 230 nM, respectively. caymanchem.com Docking studies of other aryl ureido and benzamide analogues have shown interactions with the crucial catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. biomedres.us This indicates that the benzamide scaffold is well-suited for targeting this enzyme, although the efficacy of the specific 4-methyl-N,N-dipropyl substitution pattern has not been reported.
Nitroreductase: This class of enzymes is important for the activation of certain prodrugs. There is no available data to suggest that this compound acts as an inhibitor of nitroreductase.
Hormone-Sensitive Lipase (B570770) (HSL): HSL is an intracellular lipase that mobilizes free fatty acids from stored triglycerides in adipose tissue and is a target for treating type 2 diabetes. nih.gov Various classes of compounds can inhibit HSL, but there is no specific evidence linking this compound to this activity. nih.gov
Characterization of Molecular Mechanisms of Action in Cellular Assays (non-human cell lines)
The molecular mechanisms of benzamide derivatives are often investigated using cellular assays. For GABAA receptor modulators, a common method involves expressing recombinant human receptor subunits in non-human cells, such as Xenopus laevis oocytes, and measuring drug-induced changes in ion currents using electrophysiological techniques like the two-microelectrode voltage-clamp. nih.gov
In a study of piperine derivatives, this method was used to demonstrate that compounds with an N,N-dipropyl amide function act as positive allosteric modulators of α₁β₂γ₂ₛ GABAA receptors. nih.gov These compounds enhanced the chloride current induced by GABA. For example, (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide produced a maximal modulation of GABA-induced chloride current (IGABA-max) of over 1600%. nih.gov This indicates a mechanism of action that potentiates the natural effect of GABA, rather than activating the receptor directly. It is plausible that this compound shares this mechanism of potentiating GABAergic neurotransmission.
Cellular assays are also crucial for evaluating potential enzyme inhibitors. For BACE1 inhibitors, researchers often use human cell lines like HEK293T transfected to express amyloid precursor protein (APP). caymanchem.com The inhibitory activity is then measured by quantifying the reduction in secreted Aβ peptides. caymanchem.com While no such data exists for this compound, this methodology would be standard for confirming its potential activity as a BACE1 inhibitor in a cellular context.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
SAR studies provide critical information on how chemical structure relates to biological activity. For benzamide derivatives, SAR has been explored for multiple targets.
A comprehensive study on piperine analogues as GABAA receptor modulators established clear SAR for the amide portion of the molecules. acs.orgnih.gov The key findings relevant to this compound are:
Amide Substitution: Exchanging the piperidine ring of piperine for non-cyclic, N,N-disubstituted amide groups significantly impacted efficacy and potency.
N,N-Dipropyl Group: The introduction of an N,N-dipropyl group was shown to be highly favorable, resulting in one of the most efficient modulators in the series, (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide. acs.orgnih.gov
Alkyl Chain Length: Potency was found to be dependent on the length of the alkyl chains on the amide nitrogen, with N,N-dibutyl substitution providing the highest potency (lower EC₅₀), while N,N-dipropyl and N,N-diisopropyl groups conferred the greatest efficacy (higher maximal effect). acs.orgnih.gov
The role of the 4-methyl group on the benzamide ring has not been specifically elucidated in these studies. In general medicinal chemistry, a methyl group can influence a compound's properties by increasing lipophilicity (which can affect cell permeability and binding to hydrophobic pockets) and by providing a point for metabolic oxidation. Its specific effect on potency and selectivity would depend on the topology of the target's binding site.
| Amide Moiety | Key SAR Finding |
|---|---|
| N,N-Dipropyl | Significantly increased efficacy compared to piperine. |
| N,N-Diisopropyl | Significantly increased efficacy, similar to N,N-dipropyl. |
| N,N-Dibutyl | Conferred the highest potency (lowest EC₅₀) in the series. |
| Piperidine (Piperine) | Baseline compound; lower efficacy and potency than dipropyl/dibutyl analogues. |
Computational Screening for Novel Biological Targets
In silico or computational screening has become a powerful tool in drug discovery to predict the biological targets of small molecules. mdpi.com This process involves docking a compound's 3D structure into the binding sites of numerous known proteins to estimate binding affinity. mdpi.comresearchgate.net
While no computational screening studies specifically featuring this compound have been published, the broader class of benzamide derivatives has been investigated against various targets.
ROCK1 Inhibitors: In silico screening and 3D-QSAR models have been used to investigate N-methyl-4-(4-pyrazolidinyl) benzamides as inhibitors of Rho-associated kinase-1 (ROCK1), a target for various diseases. researchgate.netnih.govtandfonline.com
Estrogen Receptor Modulators: Indole-based benzamides have been designed and evaluated computationally as modulators of the estrogen receptor alpha (ER-α) for potential use in breast cancer therapy. pensoft.net
Tyrosine Kinase Inhibitors: Molecular docking has been used to study 4-(arylaminomethyl)benzamide derivatives as potential inhibitors of tyrosine kinases like Abl and VEGFR. mdpi.com
These studies demonstrate that the benzamide scaffold is computationally tractable and has predicted affinity for a diverse range of protein families. A systematic computational screening of this compound against a large panel of human proteins could therefore be a viable strategy to identify and prioritize novel, testable hypotheses about its molecular targets.
Potential Applications in Chemical Engineering and Materials Science
Recovery and Recycling in Industrial Processes (e.g., as a derivative for amine recovery)
In industrial settings, particularly in processes like carbon capture, the recovery and recycling of amines are crucial for economic and environmental sustainability. Amine-based solvents are widely used to capture CO2 from flue gas streams. However, these amines can degrade over time, leading to solvent loss and the formation of corrosive byproducts.
While direct studies on 4-Methyl-n,n-dipropylbenzamide for amine recovery are not prevalent, the general class of N,N-disubstituted carboxamides is known for its chemical stability. It is conceivable that this compound could be investigated as a stable derivative or a component in a formulation designed to protect or regenerate primary or secondary amines used in scrubbing processes. For instance, a process for treating amine-containing wastewater with adsorbents like active carbon has been developed, which involves desorbing the amine using a mineral acid and then recovering it. google.com The stability of a compound like this compound could make it a candidate for use within such recovery loops, potentially as a non-volatile carrier or protective agent, although this remains a speculative application requiring further research.
Role as Intermediates in Advanced Chemical Synthesis
N,N-dialkylbenzamides are valuable intermediates in organic synthesis. The N,N-dialkylamide group can act as a directed metalation group, facilitating ortho-functionalization of the aromatic ring. This strategy is a powerful tool for creating complex substituted aromatic compounds.
The synthesis of various N,N-disubstituted benzamide (B126) derivatives is well-documented, often starting from the corresponding benzoic acid or its acyl chloride. For example, N,N-diethyl-m-toluamide (DEET), a close structural relative of the subject compound, is synthesized from m-toluic acid. miracosta.eduresearchgate.netresearchgate.net The synthesis of this compound would likely follow a similar pathway, starting from 4-methylbenzoic acid (p-toluic acid). Once formed, the amide can undergo various transformations. The reduction of tertiary amides can yield corresponding amines or aldehydes, which are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. chemistrysteps.com The stability of the amide bond also allows for chemical modifications on other parts of the molecule without affecting the amide itself, making it a useful protecting group or directing group in multi-step syntheses. nih.gov
Table 1: General Synthetic Routes for N,N-Dialkylbenzamides
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | Amine, Coupling Agent | N,N-Dialkylbenzamide | rsc.org |
| Acyl Chloride | Amine | N,N-Dialkylbenzamide | miracosta.edu |
This table is interactive. Click on the headers to sort the data.
Development as Components in Specialized Chemical Formulations (e.g., active energy ray-curable compositions, without detailing specific product types/uses)
Active energy ray-curable compositions are materials that polymerize or "cure" upon exposure to energy sources like ultraviolet (UV) light or electron beams. These formulations are used in inks, coatings, and adhesives due to their rapid curing times and low volatile organic compound (VOC) emissions.
While this compound is not explicitly named in patents for such compositions, related benzamide structures are sometimes incorporated into polymer backbones or used as additives to enhance specific properties. The aromatic ring can contribute to thermal stability and refractive index, while the alkyl groups can influence solubility and compatibility with other components in the formulation. The amide functionality itself can participate in hydrogen bonding, affecting the mechanical properties of the cured material. The development of novel monomers and oligomers for these applications is an active area of research, and N,N-disubstituted benzamides represent a class of compounds that could be explored for creating materials with tailored properties.
Environmental Remediation Applications (e.g., in amine-containing effluents)
Wastewater from various industrial processes, including chemical manufacturing and gas treatment plants, can contain significant concentrations of amines, which are often toxic and environmentally harmful. researchgate.netresearchgate.netjeiletters.org The treatment of such effluents is a critical environmental challenge.
The potential role of this compound in this context is not as a direct remediation agent but potentially as part of a system for amine removal. As mentioned in section 8.1, technologies exist for capturing amines from waste streams. A patent describes a method for treating amine-containing wastewater using active carbon adsorption followed by desorption and recovery of the amine. google.com Another approach involves evaporation and reverse osmosis to separate amines and their byproducts from water. google.com While the specific utility of this compound in these processes is not documented, the broader class of stable organic compounds is often investigated for roles as extractants, phase-transfer agents, or components of specialized adsorbent materials in environmental applications. Further research would be needed to determine if the specific properties of this compound offer any advantages in the selective removal or recovery of amines from industrial wastewater.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N,N-diethyl-m-toluamide (DEET) |
| m-toluic acid |
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The chemical industry is increasingly focusing on green chemistry to minimize its environmental impact. For benzamide (B126) synthesis, this translates to the development of catalytic methods that avoid the use of stoichiometric activating reagents, which generate significant waste. ucl.ac.uk
Key areas of research include:
Biocatalytic Amide Bond Formation: The use of enzymes in low-water systems is a promising green alternative for amide synthesis. rsc.org ATP-dependent enzymes, coupled with ATP recycling systems, are also being explored for their efficiency in aqueous media. rsc.org
Catalytic Direct Amidation: The direct condensation of carboxylic acids and amines is the most atom-economical method for amide synthesis. acs.org Research is focused on developing robust and recyclable catalysts, such as Brønsted acidic ionic liquids, that can facilitate this reaction under mild conditions. acs.org
Greener Solvents: The replacement of hazardous solvents like DMF and CH₂Cl₂ with more sustainable alternatives is a critical aspect of greening amide synthesis. ucl.ac.ukrsc.org
Application of Machine Learning and AI in Benzamide Research
Accelerate Drug Discovery: AI algorithms can analyze vast datasets to identify novel protein targets and design new benzamide-based drug candidates with desired properties. harvard.edu
Predict Reaction Outcomes: Machine learning models can predict the products of chemical reactions, helping chemists to design more efficient synthetic routes. mit.edustanford.edu
Optimize Reaction Conditions: AI can be used to predict the optimal catalysts, solvents, and temperatures for a given transformation, reducing the need for extensive experimental screening. nih.govacs.org
Automate Synthesis: The integration of AI with robotic platforms has the potential to create fully autonomous systems for the synthesis of novel benzamides. acs.org
Multicomponent Reactions for Enhanced Molecular Complexity
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.govmdpi.com For benzamide synthesis, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly valuable. researchgate.netnih.govmdpi.comresearchgate.netslideshare.net
Future research in this area will likely focus on:
Developing Novel MCRs: The discovery of new MCRs that can generate diverse benzamide scaffolds is an ongoing area of research.
Expanding the Scope of Existing MCRs: Efforts are being made to broaden the range of substrates that can be used in known MCRs to access a wider variety of complex benzamides. nih.gov
Application in Drug Discovery: MCRs are increasingly being used to generate libraries of diverse benzamide derivatives for high-throughput screening in drug discovery programs. nih.gov
Exploring Novel Reactivity Patterns and Transformations
The amide bond is traditionally considered to be relatively unreactive due to resonance stabilization. libretexts.orgnih.govchemistrysteps.com However, modern synthetic methods are unlocking new ways to activate and functionalize amides.
Key areas of exploration include:
C-H Activation: Transition metal-catalyzed C-H activation of the benzamide aromatic ring allows for the direct introduction of new functional groups, providing a more step-economical approach to substituted benzamides. rawdatalibrary.netacs.orgnih.govoup.comresearchgate.net
Reactivity Umpolung: Reversing the normal polarity of the amide functional group can lead to novel bond formations and the synthesis of previously inaccessible structures. researchgate.net
Electrophilic Amide Activation: The use of activating agents like triflic anhydride (B1165640) can convert the normally unreactive amide into a highly electrophilic species, enabling a range of new transformations. nih.gov
Interdisciplinary Research with Material Science and Chemical Biology (General)
The versatile properties of benzamides make them attractive building blocks for applications beyond traditional organic chemistry.
Material Science: Benzamides are used as intermediates in the production of dyes and polymers. solubilityofthings.com Their ability to form strong hydrogen bonds makes them interesting candidates for the development of new materials with tailored properties, such as self-assembling systems and functional polymers. chemistrysteps.com The introduction of fluorine atoms into the benzamide structure has been shown to suppress disorder in the crystal lattice, which can be beneficial for material applications. acs.org
Chemical Biology: Benzamide derivatives are being developed as fluorescent probes to study biological systems. ucsd.edu They are also used to create photoreactive probes for identifying the binding sites of enzymes, such as histone deacetylases. nih.gov Furthermore, benzamides are key components in the synthesis of molecules like benzamide adenine (B156593) dinucleotide, which can act as enzyme inhibitors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
